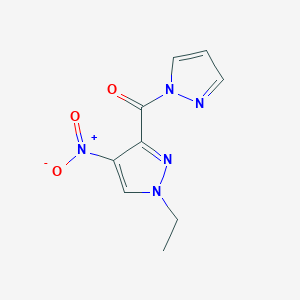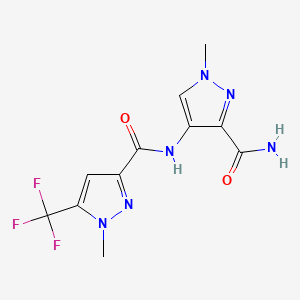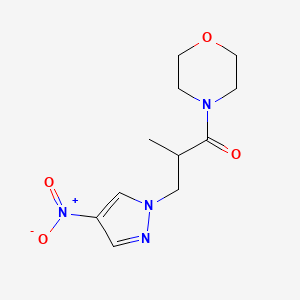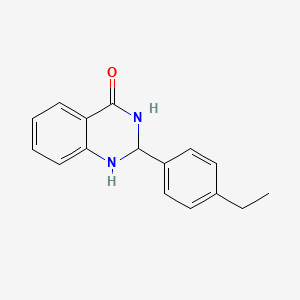
2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone consists of a quinazolinone core with a 4-ethylphenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as Lewis acids or bases to facilitate the cyclization process.
For example, the reaction of 4-ethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst can yield 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone. The reaction conditions may include heating the reaction mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. Reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions. Conditions may vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction can produce dihydroquinazolinone or tetrahydroquinazolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
Medicine: Quinazolinone derivatives, including 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone, have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone depends on its specific biological target. In general, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and signaling proteins. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with signaling pathways.
For example, some quinazolinone derivatives have been shown to inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation. By inhibiting kinase activity, these compounds can disrupt signaling pathways that are critical for cell growth and proliferation, making them potential candidates for cancer therapy.
Comparison with Similar Compounds
2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
2-phenyl-2,3-dihydro-4(1H)-quinazolinone: Lacks the 4-ethyl substituent, which may affect its biological activity and chemical properties.
2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Contains a methyl group instead of an ethyl group, which may result in different steric and electronic effects.
2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O/c1-2-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10,15,17H,2H2,1H3,(H,18,19) |
InChI Key |
GCFACHDZIYMTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


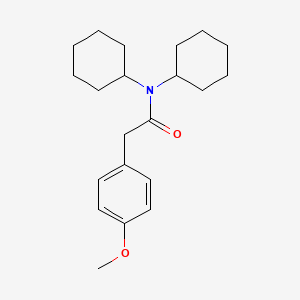
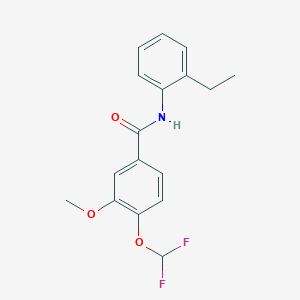
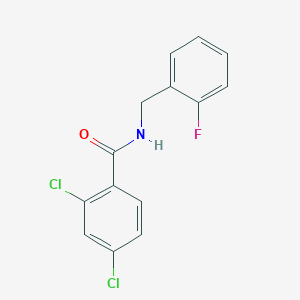
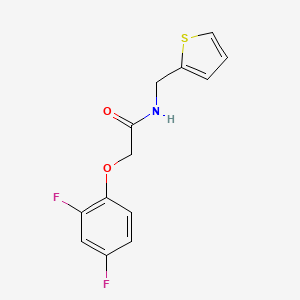
![(4Z,4'Z)-4,4'-{(4-methylbenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10963886.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B10963894.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963902.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10963910.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B10963913.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B10963926.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10963927.png)
